molecular formula C15H24O2 B15149729 2-(4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid

2-(4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid

Cat. No.: B15149729
M. Wt: 236.35 g/mol
InChI Key: JYGAZEJXUVDYHI-UHFFFAOYSA-N
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Description

Dihydroartemisinic acid is a sesquiterpenoid compound derived from the plant Artemisia annua. It is a key intermediate in the biosynthesis of artemisinin, a potent antimalarial drug. Dihydroartemisinic acid is known for its role in the production of artemisinin and its derivatives, which are widely used in the treatment of malaria and have shown potential in other therapeutic areas such as cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroartemisinic acid can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the hydrogenation of artemisinic acid using a nickel-catalyzed asymmetric hydrogenation process. This method yields dihydroartemisinic acid with high enantiomeric excess and diastereomeric ratio . Another approach involves the use of whole-cell biocatalysis, where enzymes from Saccharomyces cerevisiae are used to convert amorpha-4,11-diene to dihydroartemisinic acid .

Industrial Production Methods: Industrial production of dihydroartemisinic acid often involves the use of genetically engineered yeast strains that overexpress specific enzymes involved in its biosynthesis. These strains are capable of converting amorpha-4,11-diene to dihydroartemisinic acid through a series of enzymatic reactions. Optimization of abiotic conditions, such as temperature and pH, further enhances the productivity of the whole-cell biocatalysts .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydroartemisinic acid involves its conversion to artemisinin, which exerts its effects by generating reactive oxygen species that cause oxidative stress in the cells of the parasite. This oxidative stress leads to the damage of biological macromolecules, ultimately killing the parasite . In cancer cells, dihydroartemisinin induces programmed cell death, blocks cell cycle progression, and enhances anti-tumor immunity .

Comparison with Similar Compounds

Dihydroartemisinic acid is similar to other sesquiterpenoid compounds such as artemisinic acid and dihydroartemisinin. it is unique in its role as a key intermediate in the biosynthesis of artemisinin. Unlike artemisinic acid, which requires an additional hydrogenation step, dihydroartemisinic acid can be directly converted to artemisinin . Other similar compounds include artemether and arteether, which are derivatives of dihydroartemisinin and are used in the treatment of malaria .

Properties

IUPAC Name

2-(4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGAZEJXUVDYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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